molecular formula C16H9F3O2S B6404568 3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid CAS No. 1261980-15-7

3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid

Cat. No.: B6404568
CAS No.: 1261980-15-7
M. Wt: 322.3 g/mol
InChI Key: QAJSGNIGNXRIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzoic acid moiety enhances the compound’s chemical stability and biological activity. Benzothiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Preparation Methods

The synthesis of 3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid typically involves several steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This often includes using more efficient catalysts and reaction conditions.

Mechanism of Action

The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets:

The exact pathways involved depend on the specific biological context and the target cells or organisms.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O2S/c17-16(18,19)12-6-10(5-11(7-12)15(20)21)14-8-9-3-1-2-4-13(9)22-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSGNIGNXRIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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